molecular formula C32H24N2O18S6 B163938 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) CAS No. 130798-64-0

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid)

Cat. No. B163938
M. Wt: 916.9 g/mol
InChI Key: GJQZBXKHRGDUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid), also known as BBNS, is a water-soluble dye molecule that has been widely used as a fluorescent probe in biological and biomedical research. BBNS has unique optical properties, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics, which make it an ideal tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is based on its unique optical properties. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a large Stokes shift, which means that the emission wavelength is shifted from the excitation wavelength, making it easier to separate the excitation and emission signals. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) also has a pH-dependent spectral characteristic, which means that the emission wavelength changes with the pH of the environment. This property allows 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) to be used as a pH sensor in living cells. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a high fluorescence quantum yield, which means that it emits a large amount of light per absorbed photon, making it highly sensitive to changes in the local environment.

Biochemical And Physiological Effects

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has no known biochemical or physiological effects on living cells or organisms. It is non-toxic and does not interfere with normal cellular processes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is rapidly taken up by cells and can be easily detected by fluorescence microscopy or spectroscopy.

Advantages And Limitations For Lab Experiments

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has several advantages over other fluorescent probes, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also highly water-soluble and stable under physiological conditions. However, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has some limitations, such as its limited photostability, which can lead to photobleaching and loss of fluorescence signal over time. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also sensitive to environmental factors, such as temperature and pH, which can affect its fluorescence properties.

Future Directions

There are several future directions for 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) research. One direction is to develop new derivatives of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) with improved photostability and fluorescence properties. Another direction is to use 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) as a tool for studying protein-protein interactions and protein conformational changes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to study the dynamics of intracellular organelles, such as mitochondria and lysosomes. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to develop new diagnostic tools for detecting amyloid fibrils in vivo. Overall, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has great potential for advancing our understanding of various biological processes and for developing new biomedical applications.

Synthesis Methods

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be synthesized by reacting 4,4'-diaminobiphenyl with 5-hydroxy-2,7-naphthalenedisulfonic acid in the presence of sulfuric acid. The reaction yields a mixture of products, which can be separated and purified by column chromatography. The final product is a yellow powder that is highly water-soluble and stable under physiological conditions.

Scientific Research Applications

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has been widely used as a fluorescent probe in various biological and biomedical research fields, such as cell biology, biochemistry, and pharmacology. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to label proteins, lipids, and nucleic acids, and to track their localization and dynamics in living cells. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to monitor intracellular pH changes, membrane potential changes, and ion concentrations. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to detect amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

130798-64-0

Product Name

4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid)

Molecular Formula

C32H24N2O18S6

Molecular Weight

916.9 g/mol

IUPAC Name

4-hydroxy-5-[[4-[4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C32H24N2O18S6/c35-29-15-25(57(47,48)49)11-19-9-23(55(41,42)43)13-27(31(19)29)33-53(37,38)21-5-1-17(2-6-21)18-3-7-22(8-4-18)54(39,40)34-28-14-24(56(44,45)46)10-20-12-26(58(50,51)52)16-30(36)32(20)28/h1-16,33-36H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)

InChI Key

GJQZBXKHRGDUPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O

Other CAS RN

130798-64-0

synonyms

4,4'-(4,4'-biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid)
4,4'-BPS-bis(NapSS)

Origin of Product

United States

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